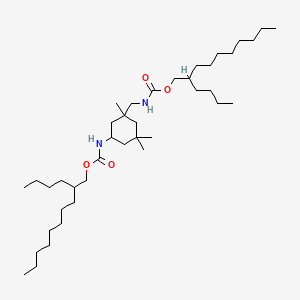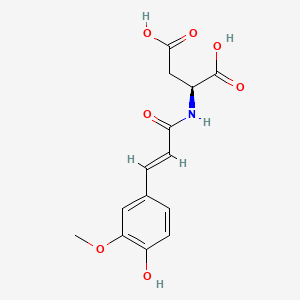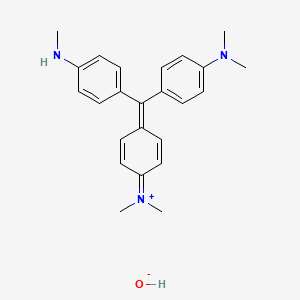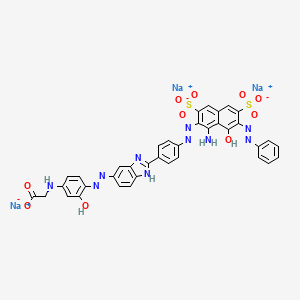
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
Coupling Reactions: The diazonium salt formed is then coupled with 3-aminophenol and subsequently with 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.
Final Coupling: The final coupling step involves the reaction with diazotized benzenamine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Applications De Recherche Scientifique
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Direct Black 168: A similar azo dye with comparable structural features and applications.
Acid Black 1: Another azo dye used in similar industrial applications.
Reactive Black 5: Known for its use in textile dyeing with similar azo group structures.
Uniqueness
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate stands out due to its specific combination of azo groups and sulfonic acid functionalities, which provide unique color properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
93857-60-4 |
|---|---|
Formule moléculaire |
C37H25N10Na3O10S2 |
Poids moléculaire |
902.8 g/mol |
Nom IUPAC |
trisodium;2-[4-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-3-hydroxyanilino]acetate |
InChI |
InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-11-24(16-27(25)41-37)44-45-26-13-10-23(17-28(26)48)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3 |
Clé InChI |
CGERCXKIXPEQOB-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)NCC(=O)[O-])O)N)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


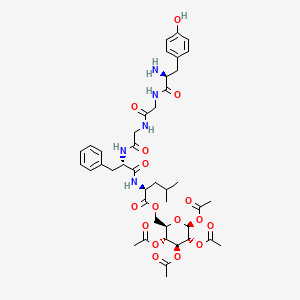
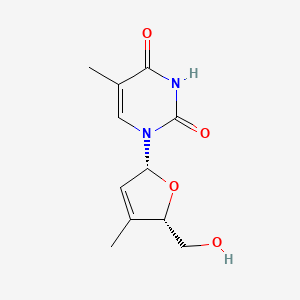
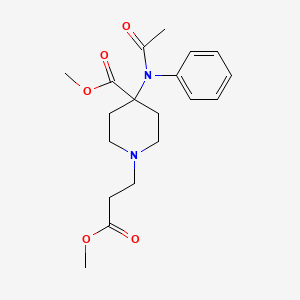

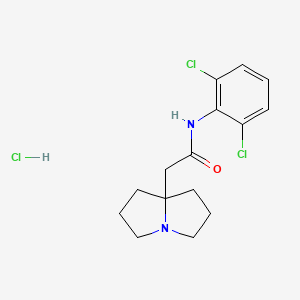

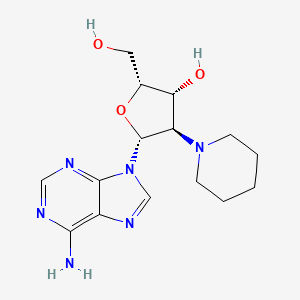
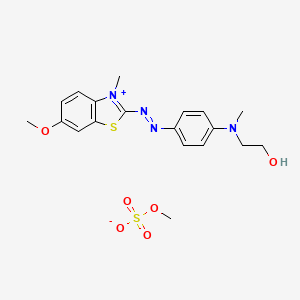


![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
